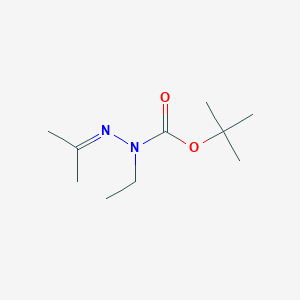
N-(1,3-benzodioxol-5-ylmethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine (BDMA) is a heterocyclic compound with a variety of applications in scientific research. It is a derivative of oxadiazole and is used in a range of studies, from biochemical to physiological. BDMA is an effective and versatile tool for laboratory experiments, as it is relatively easy to synthesize and has a wide range of applications.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-ylmethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine has a wide range of applications in scientific research, including biochemical, physiological, and toxicological studies. It has been used to study the effects of various compounds on enzymes and other proteins, as well as to investigate the effects of various drugs on cells, tissues, and organs. Additionally, this compound has been used in the study of gene expression and protein folding.
Wirkmechanismus
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine is not fully understood. However, it is believed to interact with proteins and enzymes, leading to changes in their structure and function. Additionally, this compound may bind to receptors on the surface of cells, leading to changes in their activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. Additionally, this compound has been shown to modulate the expression of genes involved in the regulation of cell growth and differentiation. Furthermore, this compound has been shown to modulate the activity of hormones, leading to changes in the physiology of cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using N-(1,3-benzodioxol-5-ylmethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine in laboratory experiments is its relatively easy synthesis and availability of starting materials. Additionally, this compound is relatively stable and can be stored in solution for long periods of time. However, this compound is also known to be toxic and may cause adverse effects if used in high concentrations. Furthermore, it is difficult to accurately measure the concentration of this compound in solution, as it is highly soluble in water.
Zukünftige Richtungen
The use of N-(1,3-benzodioxol-5-ylmethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine in laboratory experiments is still in its infancy, and there are a number of potential future directions for research. These include the development of more efficient synthesis methods, the investigation of the effects of this compound on different cell types, and the development of new applications for this compound in scientific research. Additionally, further research is needed to better understand the mechanism of action of this compound, as well as its biochemical and physiological effects. Finally, further research is needed to develop methods for accurately measuring the concentration of this compound in solution.
Synthesemethoden
N-(1,3-benzodioxol-5-ylmethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine can be synthesized from a variety of starting materials, including benzodioxole, dimethoxyphenol, and 1,2,4-oxadiazole. The synthesis of this compound involves a series of steps, including the formation of an intermediate, which is then reacted with dimethoxyphenol to form the desired product. The reaction is typically carried out in anhydrous conditions, and the product is purified by column chromatography.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5/c1-22-13-6-4-12(8-15(13)23-2)17-20-18(26-21-17)19-9-11-3-5-14-16(7-11)25-10-24-14/h3-8H,9-10H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGSZZIHXTWROL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)NCC3=CC4=C(C=C3)OCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501137029 | |
| Record name | N-(1,3-Benzodioxol-5-ylmethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501137029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
931313-79-0 | |
| Record name | N-(1,3-Benzodioxol-5-ylmethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=931313-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1,3-Benzodioxol-5-ylmethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501137029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Imidazo[2,1-b]thiazole, 3-[1,1'-biphenyl]-4-yl-5,6-dihydro-](/img/structure/B6612623.png)
![tert-Butyl N-[1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate](/img/structure/B6612627.png)







